molecular formula C20H30Fe B13387597 Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron

Cat. No.: B13387597
M. Wt: 326.3 g/mol
InChI Key: RVBMMZSUUUNFMV-UHFFFAOYSA-N
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Description

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, also known as decamethylferrocene, is an organometallic compound with the molecular formula C20H30Fe. It is a derivative of ferrocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron typically involves the reaction of pentamethylcyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted ferrocenes and iron complexes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron exerts its effects is primarily through its redox activity. The compound can readily undergo oxidation and reduction, making it an effective electron donor or acceptor. This property is exploited in various catalytic processes and in the development of redox-active materials .

Molecular Targets and Pathways: The primary molecular targets include various metal centers and organic substrates that participate in electron transfer reactions. The pathways involved are typically those associated with redox chemistry and coordination chemistry .

Comparison with Similar Compounds

    Ferrocene: The parent compound of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, with hydrogen atoms instead of methyl groups.

    Bis(pentamethylcyclopentadienyl)ruthenium: A similar compound where iron is replaced by ruthenium.

    Pentamethylcyclopentadienyl titanium trichloride: Another related compound with titanium as the central metal.

Uniqueness: this compound is unique due to its high stability, ease of synthesis, and versatile redox properties. These characteristics make it particularly valuable in both fundamental research and practical applications .

Properties

Molecular Formula

C20H30Fe

Molecular Weight

326.3 g/mol

IUPAC Name

iron(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2

InChI Key

RVBMMZSUUUNFMV-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+2]

Origin of Product

United States

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